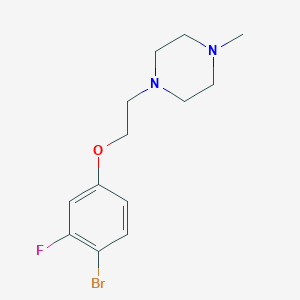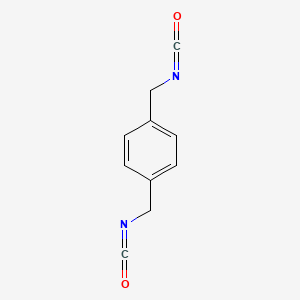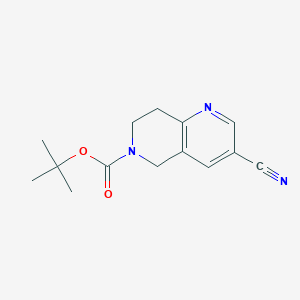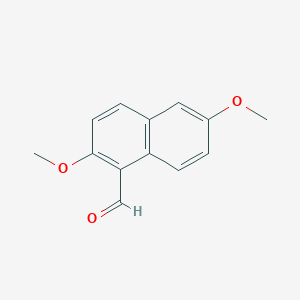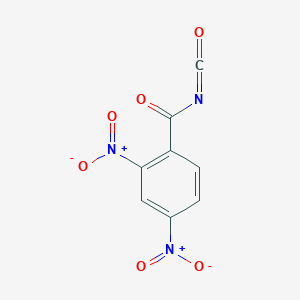![molecular formula C13H18ClNO4 B8656863 4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride CAS No. 84449-78-5](/img/structure/B8656863.png)
4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride is a chemical compound with the molecular formula C13H17NO4.HCl It is known for its unique structure, which includes a benzoic acid moiety linked to a morpholine ring via an ethoxy bridge
Preparation Methods
The synthesis of 4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with 2-(4-morpholinyl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Scientific Research Applications
4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds to 4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride include:
4-(2-Morpholin-4-yl-ethoxy)benzoic acid: This compound shares a similar structure but lacks the hydrochloride salt form.
Benzoic acid, 4-[2-(4-morpholinyl)ethoxy]-, hydrochloride: This is essentially the same compound but may be referred to differently in various contexts. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
84449-78-5 |
|---|---|
Molecular Formula |
C13H18ClNO4 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
4-(2-morpholin-4-ylethoxy)benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO4.ClH/c15-13(16)11-1-3-12(4-2-11)18-10-7-14-5-8-17-9-6-14;/h1-4H,5-10H2,(H,15,16);1H |
InChI Key |
GMWIASJTQKRIIR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


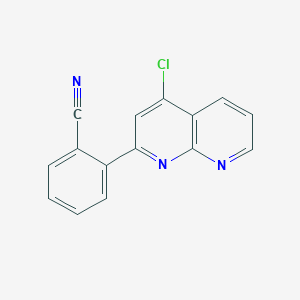
![(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol](/img/structure/B8656798.png)

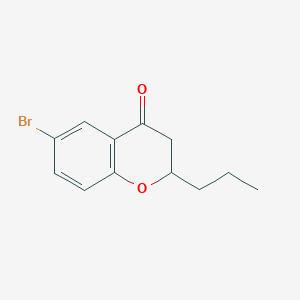
![9,10-Anthracenedione, 1,5-bis[(3-hydroxypropyl)amino]-](/img/structure/B8656818.png)
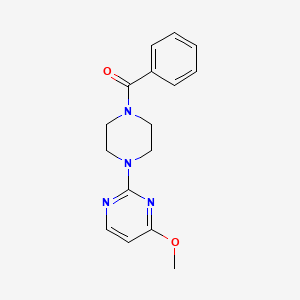
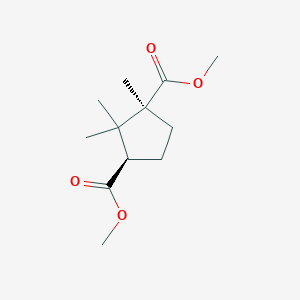
![2H-Pyran, tetrahydro-2-[(1-methyl-3-butynyl)oxy]-](/img/structure/B8656826.png)

